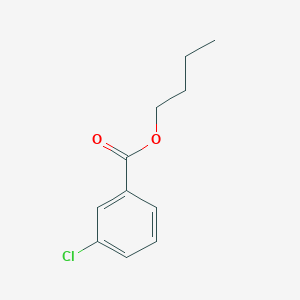
Butyl 3-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 3-chlorobenzoate, also known as butyl ester of 3-chlorobenzoic acid, is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a butyl group, and a chlorine atom is substituted at the third position of the benzene ring. This compound is used in various chemical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
3-chlorobenzoic acid+butanolH2SO4butyl 3-chlorobenzoate+water
Industrial Production Methods: In industrial settings, the esterification process is optimized for higher yields and purity. This may involve the use of azeotropic distillation to remove water and drive the reaction to completion. Additionally, catalysts such as p-toluenesulfonic acid or ion-exchange resins may be employed to enhance the reaction rate.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 3-chlorobenzoic acid and butanol.
Reduction: The compound can be reduced to butyl benzoate by catalytic hydrogenation, where the chlorine atom is removed.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) under reflux.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Products depend on the nucleophile used (e.g., butyl 3-aminobenzoate, butyl 3-hydroxybenzoate).
Hydrolysis: 3-chlorobenzoic acid and butanol.
Reduction: Butyl benzoate.
科学研究应用
Butyl 3-chlorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and as a reagent in the preparation of other chemical compounds.
Biology: The compound is used in studies involving enzyme inhibition and as a model substrate in biochemical assays.
Medicine: Research into its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Employed in the manufacture of fragrances, plasticizers, and as a solvent in various industrial processes.
作用机制
The mechanism of action of butyl 3-chlorobenzoate involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or substrate for enzymes, affecting their activity. The chlorine atom and ester group play crucial roles in its reactivity and interaction with biological molecules. The pathways involved often include ester hydrolysis and nucleophilic substitution reactions.
相似化合物的比较
Butyl benzoate: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-chlorobenzoic acid: The parent acid of butyl 3-chlorobenzoate, more acidic and less lipophilic.
Butyl 4-chlorobenzoate: Similar structure but with the chlorine atom at the fourth position, leading to different reactivity and properties.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and interactions. This makes it particularly useful in targeted synthetic applications and research studies.
属性
CAS 编号 |
63987-54-2 |
|---|---|
分子式 |
C11H13ClO2 |
分子量 |
212.67 g/mol |
IUPAC 名称 |
butyl 3-chlorobenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3 |
InChI 键 |
UEGSDZZPMLTPSY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=CC=C1)Cl |
规范 SMILES |
CCCCOC(=O)C1=CC(=CC=C1)Cl |
Key on ui other cas no. |
63987-54-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















